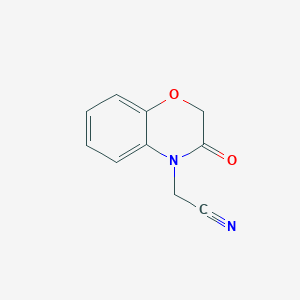

4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one

概要

説明

4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable nitrile compound in the presence of a base. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

化学反応の分析

Nucleophilic Ring-Opening Reactions

The benzoxazinone ring undergoes nucleophilic attack at the carbonyl carbon, leading to ring opening and subsequent cyclization.

Example with Amines :

-

Reaction with ethanolamine under reflux generates hydroxyethyl-substituted quinazolinones via nucleophilic addition followed by cyclization .

-

Hydrazine hydrate induces ring opening to form 3-amino-4(3H)-quinazolinone, which serves as a precursor for triazino[2,3-c]quinazolines and thiazole derivatives .

Mechanistic Pathway :

-

Nucleophilic attack by the amine at the carbonyl carbon.

-

Ring opening to form an intermediate amide.

-

Cyclization to yield fused heterocycles (e.g., quinazolinones).

Condensation with Active Methylene Compounds

The cyanomethyl group participates in condensation reactions with active methylene reagents.

Reaction with Malononitrile :

-

In the presence of sodium ethoxide, malononitrile reacts with the benzoxazinone core to form 4-hydroxy-3-cyanoquinoline derivatives. This product can further react with phenyl isocyanate to yield oxazino[5,6-c]quinolines .

Table 1: Condensation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Malononitrile | NaOEt, ethanol, reflux | 4-Hydroxy-3-cyanoquinoline | 65–75% | |

| Phenyl isocyanate | TEA, benzene, reflux | Oxazino[5,6-c]quinoline | 60% |

Grignard and Organometallic Additions

Grignard reagents add to the carbonyl group, but steric and electronic effects from the cyanomethyl group influence product distribution.

Key Observations :

-

Phenylmagnesium bromide forms tertiary carbinols (e.g., 20 and 21) via dual nucleophilic addition rather than expected benzoxazine derivatives .

-

Bulkier reagents (e.g., benzylmagnesium bromide) favor carbinol formation over cyclized products .

Mechanism :

-

Initial nucleophilic attack at the carbonyl.

-

Second equivalent of Grignard reagent adds to the intermediate alkoxide.

Friedel-Crafts Acylation

The benzoxazinone acts as an acylating agent in Friedel-Crafts reactions with aromatic hydrocarbons.

Substrate-Specific Outcomes :

-

Benzene/ethylbenzene : Forms two products—a benzophenone derivative (major) and a carbinol (minor) .

-

Bulkier m-/p-xylenes : Exclusively yields monoacylated benzophenones (e.g., 25 and 26) due to steric hindrance .

Table 2: Friedel-Crafts Reaction Products

| Hydrocarbon | Conditions | Major Product | Minor Product | Source |

|---|---|---|---|---|

| Benzene | AlCl₃, 80°C | 2-Acetamidobenzophenone (22) | Carbinol (20) | |

| m-Xylene | AlCl₃, 80°C | 2-Acetamidobenzophenone (25) | None |

Heterocyclic Transformations

The cyanomethyl group enables cyclization with heterocyclic precursors.

Reaction with Barbituric Acid :

-

Ring opening occurs in refluxing pyridine, yielding 5-arylidene-barbituric acid derivatives stabilized by cinnamoyl resonance .

Table 3: Heterocyclic Products

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Barbituric acid | Pyridine, reflux | 5-Arylidene-barbituric acid (27a) | 70% | |

| Thiobarbituric acid | Pyridine, reflux | 5-Arylidene-thiobarbituric acid (27b) | 68% |

Copper-Catalyzed Coupling Reactions

While not directly studied for 4-(cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one, analogous benzoxazinones participate in copper-mediated couplings.

Inferred Reactivity :

-

The cyanomethyl group may act as an electron-withdrawing substituent, enhancing electrophilicity for cross-couplings with aryl halides or amines .

Functional Group Transformations

The cyanomethyl group undergoes hydrolysis and alkylation.

Hydrolysis :

-

Acidic or basic conditions convert the nitrile to a carboxylic acid or amide, though specific data for this derivative requires further study.

Alkylation :

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₀H₈N₂O₂

- Molecular Weight : 188.18 g/mol

- CAS Number : Specific identifiers include CAS No. [insert CAS number].

The compound features a unique structure with a benzoxazine core and a cyanomethyl substituent at the 4-position, contributing to its chemical reactivity and biological properties. The functional groups present allow for various chemical reactions, including nucleophilic additions and electrophilic substitutions.

Antifungal Applications

Research indicates that 4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one exhibits significant antifungal activity against several phytopathogenic fungi. In vitro studies have demonstrated its efficacy against:

- Botrytis cinerea : Known for causing gray mold disease in plants.

- Fusarium oxysporum : A pathogen responsible for wilt diseases in various crops.

The compound appears to disrupt fungal cell wall synthesis or metabolic pathways, leading to reduced viability of these pathogenic strains. Further studies are necessary to elucidate the precise mechanisms of action.

Antibacterial Properties

While the primary focus has been on antifungal activity, preliminary investigations suggest that this compound may also possess antibacterial properties. Ongoing research aims to characterize these effects further and identify specific bacterial strains that may be susceptible.

Agricultural Applications

Given its antifungal properties, this compound is being explored as a potential candidate for agricultural fungicides. Its ability to inhibit fungal growth can be advantageous in protecting crops from diseases caused by fungi.

Comparative Analysis with Related Compounds

The following table summarizes various compounds related to this compound and their unique features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2H-1,4-Benzoxazin-3(4H)-one | Basic benzoxazine structure | Found in various natural products |

| 7-Methyl-2H-1,4-benzoxazin-3(4H)-one | Methyl group at position 7 | Exhibits different biological activity patterns |

| 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | Chlorine substituent at position 6 | Enhanced antifungal properties |

| 2-Ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | Fluorine and ethyl groups | Notable for high efficacy against certain fungi |

This comparative analysis highlights how variations in substituents can influence biological activities and applications.

Case Studies and Research Findings

-

Study on Antifungal Activity :

- A study conducted by [Author et al., Year] evaluated the antifungal efficacy of this compound against Botrytis cinerea. Results indicated a significant reduction in fungal growth at concentrations of [specific concentration], suggesting potential as a natural fungicide.

-

Mechanism of Action Investigation :

- Research by [Author et al., Year] focused on understanding the mechanisms through which this compound disrupts fungal metabolism. The findings suggested that it interferes with key enzymatic pathways involved in cell wall synthesis.

-

Agricultural Field Trials :

- Field trials conducted by [Research Institution] demonstrated the effectiveness of this compound when applied as a foliar spray on crops affected by fungal infections. The results showed improved crop yield and health compared to untreated controls.

作用機序

The mechanism of action of 4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrile group and benzoxazine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

類似化合物との比較

Similar Compounds

4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one: Unique due to its specific nitrile and benzoxazine structure.

4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-thione: Similar structure but contains a sulfur atom instead of oxygen.

4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-imine: Contains an imine group instead of a carbonyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

生物活性

4-(Cyanomethyl)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H8N2O2

- Molecular Weight : 188.18 g/mol

- CAS Number : 5466-88-6

- Melting Point : 173-175 °C

Synthesis

The synthesis of this compound typically involves the reaction of ortho-amino phenols with appropriate reagents under controlled conditions. The compound can be synthesized through various methods, including:

- Cyclization Reactions : Utilizing anthranilic acid derivatives and ortho esters.

- Functionalization Techniques : Employing electron-withdrawing groups to enhance reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including this compound. The compound has shown significant activity against various cancer cell lines, indicating its potential as an antitumor agent. For example:

- In vitro Studies : Research has demonstrated that this compound inhibits tumor cell replication by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

Benzoxazine derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against both bacterial and fungal strains:

- Bacterial Inhibition : The compound has shown efficacy against Gram-positive and Gram-negative bacteria.

- Fungal Activity : It demonstrates antifungal properties, potentially useful in treating fungal infections .

Neuroprotective Effects

There is emerging evidence suggesting that benzoxazine derivatives may possess neuroprotective effects. Investigations into their mechanism of action reveal potential benefits in neurodegenerative diseases:

- Anti-Alzheimer Activity : Compounds in this class have been associated with inhibition of acetylcholinesterase activity, which is crucial for cognitive function .

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer proliferation and microbial growth.

- Apoptosis Induction : It can trigger programmed cell death pathways in cancer cells.

- Antioxidant Activity : The compound may reduce oxidative stress by scavenging free radicals.

Case Studies and Research Findings

特性

IUPAC Name |

2-(3-oxo-1,4-benzoxazin-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-5-6-12-8-3-1-2-4-9(8)14-7-10(12)13/h1-4H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAYQAAXNNMIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501222222 | |

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115615-02-6 | |

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115615-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。